molecular formula C7H3BrF2O B595373 2-Bromo-4,6-difluorobenzaldehyde CAS No. 154650-59-6

2-Bromo-4,6-difluorobenzaldehyde

Cat. No. B595373
CAS RN: 154650-59-6
M. Wt: 221.001
InChI Key: AUARHFHPKLBXDO-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used for R&D purposes .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4,6-difluorobenzaldehyde is C7H3BrF2O . Its molecular weight is 220.999 Da . The InChI code for this compound is 1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H .


Physical And Chemical Properties Analysis

2-Bromo-4,6-difluorobenzaldehyde has a molecular weight of 221.00 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 141 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Intermediate in Organic Synthesis

“2-Bromo-4,6-difluorobenzaldehyde” can serve as an important intermediate in organic synthesis . It can be used to produce a variety of other compounds, depending on the specific reactions involved.

Synthesis of Fluorinated Compounds

Given its fluorine atoms, this compound could be used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Aromatic Monoaldehydes

It can be used in the preparation of 2-functionalized aromatic monoaldehydes . These compounds have various applications in organic chemistry.

Pharmaceutical Research

As an important intermediate, it can be used in pharmaceutical research . Many pharmaceutical compounds are complex organic molecules, and “2-Bromo-4,6-difluorobenzaldehyde” could potentially be used in the synthesis of such compounds.

Synthesis of Dihydro-2-thiouracil Derivatives

Related compounds, such as “2,6-Difluorobenzaldehyde”, have been used in the synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil . It’s possible that “2-Bromo-4,6-difluorobenzaldehyde” could be used in similar reactions.

Biological Research

“2-Bromo-4,6-difluorobenzaldehyde” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety and Hazards

2-Bromo-4,6-difluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

2-bromo-4,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUARHFHPKLBXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856528
Record name 2-Bromo-4,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorobenzaldehyde

CAS RN

154650-59-6
Record name 2-Bromo-4,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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